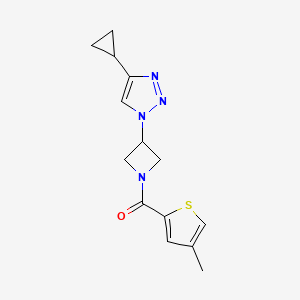
Naphthalen-1-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a novel small-molecule inhibitor of the dopamine D2 receptor. It has been studied extensively in the field of neuroscience due to its potential therapeutic applications for several neurological disorders.
Wissenschaftliche Forschungsanwendungen
Sensorimotor Function Impairment in Mice
Research involving Naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018), a compound structurally similar to Naphthalen-1-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, demonstrates its impact on sensorimotor functions in mice. JWH-018 was shown to impair sensorimotor responses at lower doses, indicating potential risks to public health regarding performance in activities requiring precise motor coordination, like driving and operating machinery (Ossato et al., 2015).
Chemosensors for Transition Metal Ions
Naphthoquinone derivatives, related to the core structure of this compound, have been explored for their ability to act as chemosensors for transition metal ions. These compounds exhibit selectivity towards Cu2+ ions, changing color upon complexation. This application is relevant in analytical chemistry for the detection of specific metal ions in various samples (Gosavi-Mirkute et al., 2017).
Anticancer Compound Synthesis
The synthesis of compounds containing the naphthalene ring, such as (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, has been investigated for potential anticancer applications. These synthesized compounds were evaluated for their anticancer properties, highlighting the relevance of naphthalene derivatives in medicinal chemistry research (Gouhar & Raafat, 2015).
Synthetic Cannabinoid Detection in Human Serum
Research has also focused on the quantification and detection of synthetic cannabinoids, including compounds structurally related to this compound, in biological samples. A study on JWH-018 developed a sensitive method for its detection in human serum, underscoring the importance of analytical methods for monitoring the presence of synthetic cannabinoids in the body (Teske et al., 2010).
Eigenschaften
IUPAC Name |
naphthalen-1-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(18-8-3-6-15-5-1-2-7-17(15)18)23-13-10-16(11-14-23)25-19-9-4-12-21-22-19/h1-9,12,16H,10-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGIWYSEFMBKBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2412062.png)
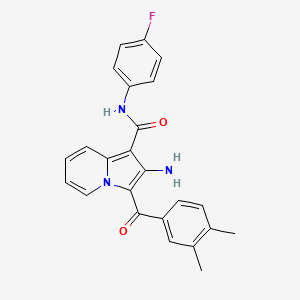
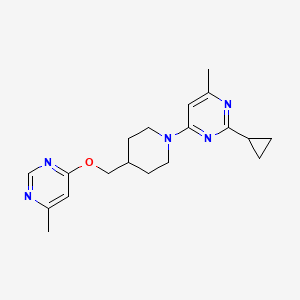
![5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2412065.png)
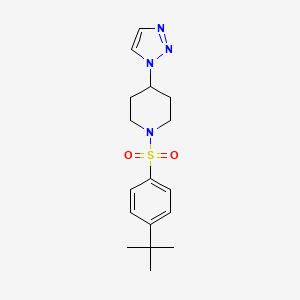

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2412073.png)


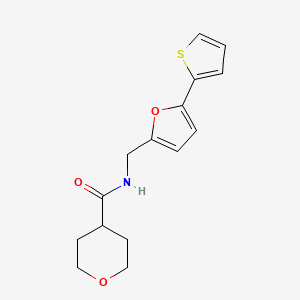
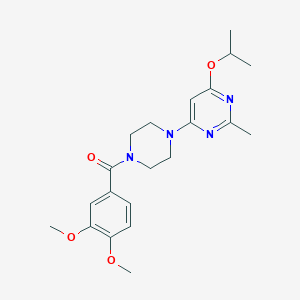
![3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2412082.png)
